2,4-dichloro-N-(naphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a naphthalene moiety attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(naphthalen-1-yl)benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with naphthalen-1-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Oxidized products may include quinones or other oxygenated derivatives.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: The major products are 2,4-dichlorobenzoic acid and naphthalen-1-amine.
Scientific Research Applications
2,4-dichloro-N-(naphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(naphthalen-2-yl)benzamide
- 2,4-dichloro-N-(naphthalen-1-ylmethyl)benzamide
- 2,4-dichloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide
Uniqueness
2,4-dichloro-N-(naphthalen-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a naphthalene moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
88704-85-2 |
---|---|
Molecular Formula |
C17H11Cl2NO |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
2,4-dichloro-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C17H11Cl2NO/c18-12-8-9-14(15(19)10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21) |
InChI Key |
SGTGBXYUCAVUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.